Comparative Lipophilicity: LogP Value Differentiates 2,5-Dimethyl-2-hexanol from 2-Ethyl-1-hexanol for Partitioning-Dependent Applications
2,5-Dimethyl-2-hexanol demonstrates an experimental LogP value of 2.19, which is substantially lower than the LogP of 2-ethyl-1-hexanol (approximately 2.73), a common industrial solvent and plasticizer alcohol. This 0.54 log unit difference corresponds to 2-ethyl-1-hexanol being approximately 3.5-fold more lipophilic, directly affecting partitioning behavior in biphasic systems and membrane permeability [1]. The lower lipophilicity of 2,5-dimethyl-2-hexanol arises from its compact, branched structure and the polarizing influence of the gem-dimethyl tertiary alcohol moiety, which increases partial water miscibility relative to the linear alkyl chain in 2-ethyl-1-hexanol .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.19 (experimental) |
| Comparator Or Baseline | 2-Ethyl-1-hexanol: LogP ≈ 2.73 (PubChem experimental/predicted average) |
| Quantified Difference | ΔLogP = -0.54 (~3.5× less lipophilic) |
| Conditions | Octanol-water partition coefficient at 25 °C |
Why This Matters
For extraction, formulation, or chromatographic applications where analyte partitioning is critical, the 3.5-fold difference in lipophilicity can alter retention times, extraction yields, and bioavailability predictions, making direct substitution without method revalidation invalid.
- [1] PubChem. 2-Ethyl-1-hexanol (CID 7720). Computed Properties: XLogP3 = 2.73. View Source
